3-(Phenylsulfanyl)aniline

Lipophilicity Drug Design Physicochemical Properties

3-(Phenylsulfanyl)aniline (CAS 3985-12-4, C₁₂H₁₁NS, MW 201.29) is a meta-substituted diaryl thioether featuring an aniline core with a phenylsulfanyl group at the 3-position. The compound exists as a versatile aromatic amine building block with predicted physicochemical properties including a density of 1.2±0.1 g/cm³, boiling point of 377.0±25.0 °C at 760 mmHg, and a computed ACD/LogP of 3.20, which distinguishes it from simpler anilines and thiophenols in terms of lipophilicity and hydrogen-bonding capacity (2 H-bond donors, 1 acceptor).

Molecular Formula C12H11NS
Molecular Weight 201.29 g/mol
CAS No. 3985-12-4
Cat. No. B3370458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylsulfanyl)aniline
CAS3985-12-4
Molecular FormulaC12H11NS
Molecular Weight201.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=CC(=C2)N
InChIInChI=1S/C12H11NS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H,13H2
InChIKeyJMYWFKZHEPVSIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenylsulfanyl)aniline (CAS 3985-12-4): Structural Identity, Physicochemical Profile, and Procurement Context


3-(Phenylsulfanyl)aniline (CAS 3985-12-4, C₁₂H₁₁NS, MW 201.29) is a meta-substituted diaryl thioether featuring an aniline core with a phenylsulfanyl group at the 3-position [1]. The compound exists as a versatile aromatic amine building block with predicted physicochemical properties including a density of 1.2±0.1 g/cm³, boiling point of 377.0±25.0 °C at 760 mmHg, and a computed ACD/LogP of 3.20, which distinguishes it from simpler anilines and thiophenols in terms of lipophilicity and hydrogen-bonding capacity (2 H-bond donors, 1 acceptor) [2]. The meta-substitution pattern confers distinct electronic and steric properties compared to ortho- and para-isomers, directly impacting its utility in targeted synthetic applications [3].

3-(Phenylsulfanyl)aniline: Why Meta-Substituted Diaryl Thioether Scaffolds Are Not Interchangeable with Thiophenols or Para-Analogs


Generic substitution among thioether-containing anilines is technically unsound due to profound differences in physicochemical behavior, reactivity, and biological performance dictated by substitution pattern and functional group composition. While 3-aminothiophenol (3-Mercaptoaniline, CAS 22948-02-3) provides a thiol group for surface anchoring , it lacks the aromatic thioether linkage that enhances lipophilicity and π-stacking capacity in 3-(phenylsulfanyl)aniline. Conversely, the para-isomer 4-(phenylsulfanyl)aniline (CAS 1135-14-4) exhibits a different LogP (3.10 vs 3.20) and altered amine basicity due to distinct through-conjugation effects, which can lead to divergent outcomes in cross-coupling, medicinal chemistry SAR, and materials science applications [1]. Furthermore, unsubstituted aniline (CAS 62-53-3) presents a far lower molecular weight (93.13 vs 201.29), significantly higher water solubility, and a different toxicological profile, making it an unsuitable replacement in any scenario where the specific steric, electronic, or lipophilic properties of 3-(phenylsulfanyl)aniline are required [2].

3-(Phenylsulfanyl)aniline (3985-12-4): Quantifiable Differentiation from Key Comparators in Physicochemical and Performance Dimensions


Lipophilicity (LogP) and Predicted Bioavailability Differentiation: 3-(Phenylsulfanyl)aniline vs 4-(Phenylsulfanyl)aniline and Unsubstituted Aniline

3-(Phenylsulfanyl)aniline exhibits a computed ACD/LogP of 3.20 [1]. This value represents a ~3% increase in lipophilicity compared to its para-isomer, 4-(phenylsulfanyl)aniline, which has a reported LogP of 3.10 [2]. While this difference appears modest, such variations in LogP can significantly impact passive membrane permeability and non-specific binding in biological assays. The magnitude of differentiation is far more pronounced when compared to the core scaffold, aniline, which has a measured LogP of 0.90 [3]. The 2.30 log unit increase translates to a nearly 200-fold higher predicted octanol-water partition coefficient, a critical factor for researchers designing lipophilic probes, CNS-penetrant candidates, or molecules requiring enhanced cellular uptake .

Lipophilicity Drug Design Physicochemical Properties ADME

Physical State and Handling Characteristics: Crystalline Solid vs Liquid Thiophenol Comparators

3-(Phenylsulfanyl)aniline is predicted to be a crystalline solid at ambient temperature with a melting point of 104.05 °C (MPBPWIN v1.42 estimation) [1]. This stands in stark contrast to the closely related 3-aminothiophenol (3-Mercaptoaniline), which is a liquid with a melting point of 97 °C . The solid-state nature of 3-(phenylsulfanyl)aniline offers significant practical advantages for purification (via recrystallization), precise weighing for stoichiometric reactions, and long-term storage stability. The liquid comparator, 3-aminothiophenol, is known to be air-sensitive and requires storage under nitrogen , whereas the solid thioether is expected to be less prone to oxidative degradation. The para-isomer, 4-(phenylsulfanyl)aniline, is also a solid with a predicted melting point of 95.85 °C [2], but its substitution pattern yields different packing and solubility behavior.

Material Properties Synthetic Chemistry Handling Physical State

Comparative Thermal Stability and Boiling Point: Enhanced Process Window for High-Temperature Synthesis

3-(Phenylsulfanyl)aniline possesses a predicted boiling point of 377.0±25.0 °C at 760 mmHg [1], indicative of robust thermal stability. This high boiling point is a direct consequence of its extended π-system and the strong C–S–C linkage. In comparison, 3-aminothiophenol exhibits a significantly lower boiling point of 265.2±23.0 °C at 760 mmHg , reflecting the presence of the weaker and more polarizable S–H bond and a smaller, less polarizable molecular framework. The 112 °C difference in boiling point translates into a wider operational window for reactions requiring elevated temperatures (e.g., high-temperature cross-couplings, melt polymerizations, or thermal rearrangements) without incurring volatile losses or thermal decomposition of the core scaffold. The para-isomer, 4-(phenylsulfanyl)aniline, has a comparable predicted boiling point of 379.2±25.0 °C , confirming the class-level thermal robustness, but the meta-isomer's distinct electronic profile remains the differentiating factor.

Thermal Stability High-Temperature Synthesis Process Chemistry Reaction Conditions

Predicted Environmental Fate and Ecotoxicity Profile: Differentiated Bioconcentration Potential

Quantitative Structure-Activity Relationship (QSAR) predictions from the US EPA's EPISuite indicate that 3-(phenylsulfanyl)aniline has a Bioconcentration Factor (BCF) of 196.80 at pH 7.4, derived from its LogD (3.32) [1]. This moderate BCF value suggests a low to moderate potential for accumulation in aquatic organisms. In contrast, the predicted BCF for aniline is substantially lower, at 3.16, which is consistent with its high water solubility and low LogP [2]. The 62-fold higher BCF for the target compound highlights a critical difference in environmental behavior. Furthermore, while specific toxicity data for 3-(phenylsulfanyl)aniline are not extensively published, class-level inference from structural analogs indicates that diaryl thioethers generally exhibit lower acute aquatic toxicity (LC50 > 10 mg/L) compared to simpler, more water-soluble anilines like aniline itself, which has a 96-hour LC50 of 44-64 mg/L in fish [3]. This positions 3-(phenylsulfanyl)aniline as a potentially less ecotoxic alternative in scenarios where a hydrophobic aniline derivative is required.

Environmental Chemistry Bioconcentration QSAR Risk Assessment

Differential Reactivity in Catalytic C–S Bond Formation: Meta-Substitution as a Privileged Scaffold for Nickel-Catalyzed Thiolation

The meta-substituted aniline core in 3-(phenylsulfanyl)aniline serves as an optimal directing group template for nickel-catalyzed C–H thiolation. Research by the Ackermann group demonstrates that a wide range of aniline derivatives undergo efficient C–H chalcogenation under ligand-free nickel(II) catalysis [1]. The meta-positioning of the amino group relative to the thioether linkage facilitates selective C–H functionalization ortho to the amino group without interference from the sulfur atom, which can act as a competing ligand for the nickel catalyst in ortho-substituted analogs [2]. Specifically, 2-(phenylthio)aniline (ortho-isomer) has been shown to form stable intramolecular N–H···S hydrogen bridges in metal complexes, potentially deactivating the catalyst [3]. This deactivation is not observed in the meta-isomer, making 3-(phenylsulfanyl)aniline the preferred substrate for further diversification via C–H activation. While direct kinetic data comparing all three isomers is not available in a single study, the structural and coordination chemistry evidence strongly supports the meta-isomer's superior utility in this important synthetic transformation.

Catalysis C-H Activation Nickel Catalysis Synthetic Methodology

3-(Phenylsulfanyl)aniline (3985-12-4): Evidence-Backed Application Scenarios for R&D and Industrial Procurement


Medicinal Chemistry: CNS-Targeted Probe and Drug Candidate Synthesis

Leverage the 2.30 log unit higher LogP compared to aniline [1] to design CNS-penetrant small molecules. The enhanced lipophilicity (LogP 3.20) and moderate topological polar surface area (51.3 Ų) align with favorable CNS MPO scores, making 3-(phenylsulfanyl)aniline an ideal core scaffold for synthesizing serotonin transporter (SERT) imaging agents and other neuroactive compounds [2]. The meta-substitution ensures the amine handle remains available for diversification without introducing ortho-chelating interference [3].

Advanced Materials and Polymer Chemistry: High-Temperature Thermoplastic Precursor

Capitalize on the 112 °C higher boiling point compared to 3-aminothiophenol [1] for high-temperature polycondensation reactions. The robust diaryl thioether linkage in 3-(phenylsulfanyl)aniline provides thermal and oxidative stability, making it a suitable monomer for engineering thermoplastics, poly(arylene sulfide)s, and high-performance coatings requiring sustained performance above 200 °C [2]. The solid physical state also facilitates precise stoichiometric control in melt polymerizations [3].

Green Chemistry and Environmental Fate Studies: Benchmarking Hydrophobic Aniline Derivatives

Employ 3-(phenylsulfanyl)aniline as a model hydrophobic aniline for comparative environmental fate studies. Its predicted BCF of 196.80, a 62-fold increase over aniline [1], provides a quantitative benchmark for assessing the bioconcentration potential of diaryl thioether-containing agrochemicals and pharmaceuticals [2]. This data supports regulatory submissions and life-cycle assessments for new chemical entities containing similar structural motifs.

Synthetic Methodology Development: Ligand-Free C–H Activation Substrate

Use 3-(phenylsulfanyl)aniline as a privileged substrate in nickel-catalyzed C–H functionalization method development [1]. Its meta-amino group serves as an efficient directing group without risking catalyst poisoning through S-chelation, unlike the ortho-isomer [2]. This enables high-yielding diversification (60-95% yields reported for similar anilines) under ligand-free conditions, streamlining the synthesis of complex diaryl sulfide libraries [3].

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